N-(2-methoxyethyl)but-3-en-1-amine
Overview
Description
N-(2-Methoxyethyl)but-3-en-1-amine is an organic compound with the molecular formula C7H15NO It is characterized by the presence of a methoxyethyl group attached to a butenyl amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Methoxyethyl)but-3-en-1-amine can be synthesized through a multi-step process involving the reaction of 2-(methoxymethylamino)ethanol with butadiene . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to achieve the required purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyethyl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(2-Methoxyethyl)but-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in the study of biological processes and as a potential precursor for biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism by which N-(2-Methoxyethyl)but-3-en-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The methoxyethyl group can act as a coordinating ligand for metal cations, stabilizing electron-deficient sites within the molecule . This interaction can influence the compound’s reactivity and its role in various chemical and biological processes.
Comparison with Similar Compounds
- N-(2-Methoxyethyl)but-3-en-1-amine oxalic acid
- 2-Methoxyethylamine
- But-3-en-1-amine
Comparison: this compound is unique due to the presence of both a methoxyethyl group and a butenyl amine structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds .
Properties
IUPAC Name |
N-(2-methoxyethyl)but-3-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-4-5-8-6-7-9-2/h3,8H,1,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLALHXAWUHSBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251382-92-9 | |
Record name | N-(2-Methoxyethyl)but-3-en-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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